![molecular formula C10H17Cl2N3 B13610343 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring via a methanamine linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, while the pyridine ring is often derived from pyridine derivatives.
Functionalization: Functional groups are introduced to the rings to facilitate the coupling reaction.
Coupling Reaction: The functionalized pyrrolidine and pyridine rings are coupled under specific reaction conditions to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring may exhibit similar chemical reactivity and applications.
Methanamine Derivatives: These compounds feature the methanamine linker and may have comparable properties.
The uniqueness of this compound lies in its specific combination of these structural elements, which can result in distinct biological and chemical properties.
Properties
Molecular Formula |
C10H17Cl2N3 |
|---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8,11H2;2*1H |
InChI Key |
AKIICGKVHVDXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
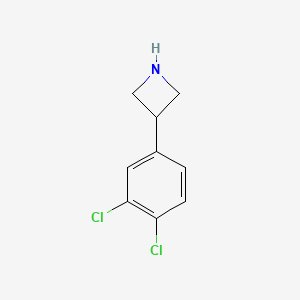
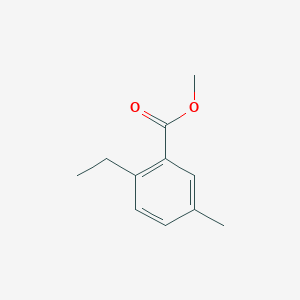

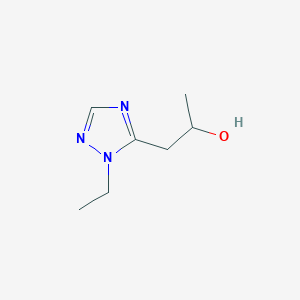
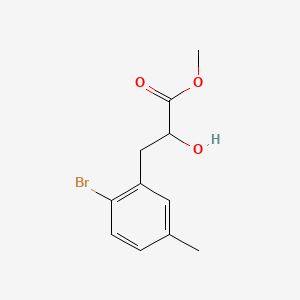
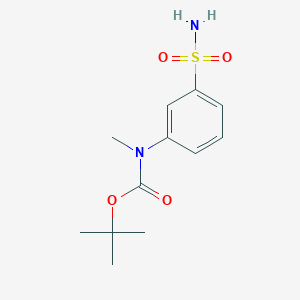
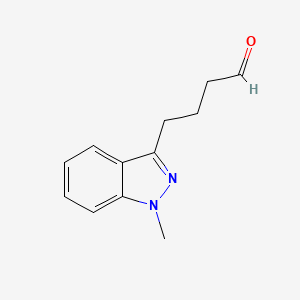
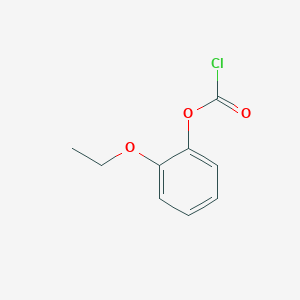

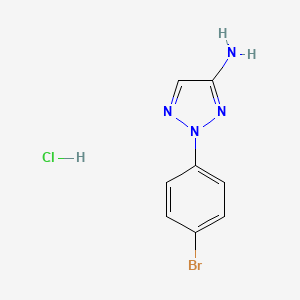
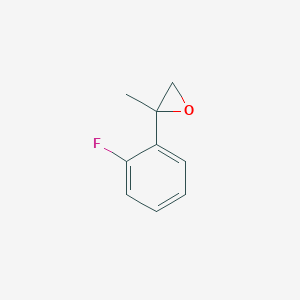
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
